N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
Overview
Description
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C11H19N3O2S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
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Biological Activity
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrole ring and a sulfonamide group, which are known for their reactivity and biological significance. The chemical formula is with the CAS number 1153056-57-5. The sulfonamide group is traditionally associated with antibacterial effects, while the pyrrole structure may enhance its therapeutic potential.
Structural Comparison
Compound Name | Structure | Unique Features |
---|---|---|
Sulfanilamide | Contains a sulfanil group | First sulfonamide antibiotic |
Acetazolamide | Contains a sulfonamide group | Used for glaucoma and altitude sickness |
Celecoxib | Contains a sulfonamide moiety | Selective COX-2 inhibitor |
This compound | Pyrrole structure with cyclohexyl amine | Potential unique biological properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound shows promising anti-inflammatory effects . The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This activity could be beneficial in conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : Assess the effectiveness against common bacterial strains.
- Findings : Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- : Supports further development as an antibacterial agent.
-
Anti-inflammatory Activity Assessment :
- Objective : Evaluate the impact on inflammatory markers in vitro.
- Findings : Reduced levels of TNF-alpha and IL-6 in treated macrophages.
- : Suggests potential therapeutic use in inflammatory diseases.
-
Comparative Analysis with Other Sulfonamides :
- Objective : Compare efficacy with traditional sulfonamides.
- Findings : this compound showed superior activity in certain assays.
- : Indicates unique mechanisms or enhanced potency.
Synthesis Methods
Various synthesis methods have been reported for this compound, reflecting its versatility in medicinal chemistry. These methods typically involve nucleophilic substitution reactions facilitated by the functional groups present in the molecule.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c12-11(5-2-1-3-6-11)9-14-17(15,16)10-4-7-13-8-10/h4,7-8,13-14H,1-3,5-6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSFIKJYEYDJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CNC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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